molecular formula C8H5ClINO B12837937 5-Chloro-4-iodo-2-methoxybenzonitrile

5-Chloro-4-iodo-2-methoxybenzonitrile

Cat. No.: B12837937
M. Wt: 293.49 g/mol
InChI Key: MAIZZMZHYTUCIZ-UHFFFAOYSA-N
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Description

5-Chloro-4-iodo-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5ClINO It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-iodo-2-methoxybenzonitrile typically involves the halogenation of 2-methoxybenzonitrile. One common method is the iodination of 5-chloro-2-methoxybenzonitrile using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-iodo-2-methoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the benzene ring .

Scientific Research Applications

5-Chloro-4-iodo-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-iodo-2-methoxybenzonitrile involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-iodo-2-methoxybenzonitrile is unique due to the presence of both chlorine and iodine substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C8H5ClINO

Molecular Weight

293.49 g/mol

IUPAC Name

5-chloro-4-iodo-2-methoxybenzonitrile

InChI

InChI=1S/C8H5ClINO/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-3H,1H3

InChI Key

MAIZZMZHYTUCIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)Cl)I

Origin of Product

United States

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